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Introduction

The reductive cyclization of nitro compounds is a powerful transformation in synthetic organic
chemistry for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in
pharmaceuticals and functional materials. A significant advancement in this area is the use of
phenyl formate as a carbon monoxide (CO) surrogate.[1][2] This method avoids the need for
hazardous, high-pressure CO gas and specialized autoclave equipment, making the synthesis
of N-heterocycles more accessible and safer for standard laboratory settings.[1][3] Phenyl
formate, in the presence of a base, decomposes in situ to generate CO, which then
participates in a palladium-catalyzed reductive cyclization of a suitably positioned nitro group.
[3][4] This methodology has been successfully applied to the synthesis of various heterocyclic
systems, including indoles, carbazoles, and oxazines, often with yields comparable or even
superior to those obtained using pressurized CO.[2][3]

Key Advantages of Using Phenyl Formate:
o Enhanced Safety: Eliminates the handling of toxic, pressurized carbon monoxide gas.[1]

e Operational Simplicity: Reactions can be performed in standard laboratory glassware, such
as sealed pressure tubes, circumventing the need for specialized autoclaves.[1][2]
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» High Efficiency: Often provides excellent yields of the desired heterocyclic products.[3]
o Broad Substrate Scope: Applicable to the synthesis of a variety of N-heterocycles.[2]

o Mild Reaction Conditions: The in situ generation of CO allows for controlled reaction
conditions.[5]

Reaction Mechanism

The reductive cyclization using phenyl formate involves two main processes: the base-
mediated decomposition of phenyl formate to generate carbon monoxide and the subsequent
palladium-catalyzed reductive cyclization of the nitro compound.

e CO Generation: Phenyl formate, in the presence of a base (e.g., triethylamine or sodium
phosphate), undergoes decarbonylation to produce CO and phenol.[3][4]

o Palladium Catalysis: The generated CO reduces a palladium(ll) precatalyst to an active
palladium(0) species. This Pd(0) complex then reacts with the nitro compound to initiate the
reductive cyclization cascade, ultimately leading to the formation of the N-heterocycle and
regenerating the active palladium catalyst. The overall process results in the nitro group
being reduced and cyclizing with another functional group within the molecule, with CO being
oxidized to CO2 as the stoichiometric byproduct.[2][4]

Data Presentation
Table 1: Synthesis of Indoles from o-Nitrostyrenes
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Substrate
(o- Product - .
Entry . Conditions Yield (%) Reference
Nitrostyren (Indole)
e)
2- 2-
1 _ _ A 95 [2]
Nitrostyrene Methylindole
2,3-
B-Methyl-2- _ _
2 ) Dimethylindol B 88 [2]
nitrostyrene
e
5-Chloro-2- 5-Chloro-2-
3 _ . B 92 [2]
nitrostyrene methylindole
2-
5-Formyl-2- Methylindole-
4 _ C 75 [2]
nitrostyrene 5-
carbaldehyde

o Conditions A: 0.54 mmol nitrostyrene, 1 mol % Pd(CHsCN)2Clz, 2.5 mol % Phen, 240 pL (2.2
mmol) HCOOPh, 40 uL (0.29 mmol) EtsN, in CHsCN (10 mL), 140 °C for 3 h.[2]

o Conditions B: 0.54 mmol nitrostyrene, 1 mol % Pd(CHsCN)2Clz, 2.5 mol % Phen, 240 L (2.2
mmol) HCOOPh, 40 uL (0.29 mmol) EtsN, in CHsCN (10 mL), 140 °C for 3 h.[2]

e Conditions C: 0.54 mmol nitrostyrene, 1 mol % Pd(CH3CN)2Clz, 5 mol % Phen, 260 uL (2.38
mmol) HCOOPh, 100 pL (0.72 mmol) EtsN, in CH3CN + DMF (9+1 mL), at 100 °C for 6 h.[2]

Table 2: Synthesis of Carbazoles from o-Nitrobiphenyls
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Substrate (o- Product )

Entry . . Yield (%) Reference
Nitrobiphenyl)  (Carbazole)

1 2-Nitrobiphenyl 9H-Carbazole 92 [4]
4-Methyl-2'- 2-Methyl-9H-

2 o 85 [4]
nitrobiphenyl carbazole
4'-Methoxy-2- 3-Methoxy-9H-

3 L 91 [4]
nitrobiphenyl carbazole
4-Formyl-2'- 9H-Carbazole-2-

4 o 80 [2]
nitrobiphenyl carbaldehyde

o General Conditions: nitrobiphenyl (0.54 mmol), Naz[PdCl4] 1 mol %, Phen 5 mol %,
HCOOPhHh 2.4 mmol, NasPOa4 7.3 x 1072 mmol in DMF (10 mL), at 170 °C for 5 h.[2]

Experimental Protocols
General Procedure for the Synthesis of Indoles from o-
Nitrostyrenes

Materials:

e Substituted o-nitrostyrene

o Phenyl formate (HCOOPh)

» Bis(acetonitrile)palladium(ll) chloride (Pd(CH3CN)2Clz2)

e 1,10-Phenanthroline (Phen)

o Triethylamine (EtsN)

o Acetonitrile (CHsCN), anhydrous

e Dimethylformamide (DMF), anhydrous (for specific substrates)

e Thick-walled glass pressure tube with a screw cap
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» Standard Schlenk line equipment for inert atmosphere operations
Protocol (Conditions B):

e To a thick-walled glass pressure tube equipped with a magnetic stir bar, add the o-
nitrostyrene (0.54 mmol, 1.0 equiv), Pd(CH3CN)2Clz (1.4 mg, 0.0054 mmol, 0.01 equiv), and
1,10-phenanthroline (2.4 mg, 0.0135 mmol, 0.025 equiv).

e The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g.,
nitrogen or argon) by three cycles of vacuum and backfill.

« Under the inert atmosphere, add anhydrous acetonitrile (10 mL).

e Add phenyl formate (240 pL, 2.2 mmol, ~4 equiv) and triethylamine (40 uL, 0.29 mmol, ~0.5
equiv) via syringe.

o Securely seal the pressure tube with the screw cap.

e Place the reaction vessel in a preheated oil bath at 140 °C and stir for 3 hours.
 After the reaction is complete, allow the tube to cool to room temperature.

o Carefully open the tube and transfer the reaction mixture to a round-bottom flask.
e Remove the solvent under reduced pressure.

e The crude product is then purified by column chromatography on silica gel using an
appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indole product.

General Procedure for the Synthesis of Carbazoles from
o-Nitrobiphenyls

Materials:
¢ Substituted o-nitrobiphenyl

o Phenyl formate (HCOOPh)
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e Sodium tetrachloropalladate(ll) (Naz[PdCla])

e 1,10-Phenanthroline (Phen)

e Sodium phosphate (NasPOa)

o Dimethylformamide (DMF), anhydrous

o Thick-walled glass pressure tube with a screw cap

e Standard Schlenk line equipment for inert atmosphere operations
Protocol:

 In a thick-walled glass pressure tube containing a magnetic stir bar, add the o-nitrobiphenyl
(0.54 mmol, 1.0 equiv), Naz[PdCl4] (1.6 mg, 0.0054 mmol, 0.01 equiv), 1,10-phenanthroline
(4.9 mg, 0.027 mmol, 0.05 equiv), and sodium phosphate (12 mg, 0.073 mmol, ~0.14 equiv).

e Under an inert atmosphere, add anhydrous DMF (10 mL) to the tube.

e Add phenyl formate (265 pL, 2.4 mmol, ~4.4 equiv) via syringe.

» Tightly seal the pressure tube with the screw cap.

e Heat the reaction mixture in an oil bath at 170 °C for 5 hours with vigorous stirring.

» After cooling to room temperature, the reaction mixture is diluted with water and extracted
with an organic solvent (e.qg., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated in vacuo.

e The resulting crude material is purified by flash column chromatography on silica gel to yield
the desired carbazole.[2][4]

Visualizations
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Caption: Proposed mechanism for the reductive cyclization.
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Caption: General experimental workflow for the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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